molecular formula C22H14F2N2O3S B2663223 5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine CAS No. 478080-97-6

5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine

Cat. No. B2663223
CAS RN: 478080-97-6
M. Wt: 424.42
InChI Key: ZXEMWKHKEVKZAV-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine, also known as 5-BDF-PP, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has been used as a starting material in organic synthesis, as a reagent in chemical reactions, and as a tool in scientific research.

Scientific Research Applications

Applications in Pharmacology and Biochemistry

Prevention of Cerebral Vasospasm

Compounds similar to "5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine" have been investigated for their potential to prevent cerebral vasospasm, a serious complication following subarachnoid hemorrhage. For example, endothelin receptor antagonists have shown effectiveness in reducing the magnitude of constriction in animal models, indicating potential therapeutic applications in human cases (Zuccarello et al., 1996).

Antitumor and Antibacterial Agents

Novel synthetic methodologies involving compounds with benzenesulfonyl moieties have been developed for potential antitumor and antibacterial applications. These methodologies have led to the creation of compounds with significant activity against various cancer cell lines and bacterial strains, showcasing the chemical versatility and potential biomedical applications of these compounds (Hafez et al., 2017).

Applications in Chemical Synthesis

Synthesis of Glycosides

The compound 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been used as a powerful reagent for activating thioglycosides for conversion to glycosyl triflates. This method is crucial for forming diverse glycosidic linkages, highlighting the importance of benzenesulfonyl derivatives in synthetic carbohydrate chemistry (Crich & Smith, 2001).

Catalysis in Alcohol Oxidation

Sulfonated Schiff base copper(II) complexes have been synthesized and applied as efficient and selective catalysts in the oxidation of alcohols. This application demonstrates the role of benzenesulfonyl-containing compounds in catalyzing chemical reactions, further expanding their utility beyond biological applications (Hazra et al., 2015).

Material Science Applications

Structural and Optical Properties

Research on compounds structurally related to "5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine" has included studies on their thermal, optical, and structural properties. These studies are crucial for understanding the potential applications of such compounds in material science, including their use in electronic and photonic devices (Karthik et al., 2021).

properties

IUPAC Name

5-(benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O3S/c23-16-11-12-19(18(24)13-16)29-22-20(30(27,28)17-9-5-2-6-10-17)14-25-21(26-22)15-7-3-1-4-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEMWKHKEVKZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=C(C=C(C=C3)F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine

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